1,2,3,5,6,7-Hexahydro-s-indacen-4-amine
Overview
Description
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is part of a family of compounds known for their unique structure and potential in various applications. These compounds are studied for their interesting chemical and physical properties, which can be attributed to their distinct molecular frameworks.
Synthesis Analysis
The synthesis of related compounds, such as 3,6-dihydro-as-indacene, involves Mannich condensation, quaternization, and subsequent transformations, showcasing a methodology that could be adapted for the synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (Dibdalli et al., 2020).
Molecular Structure Analysis
Studies on the crystal structure of related indacene derivatives reveal that these compounds can crystallize in specific space groups, with molecular packing stabilized by hydrogen-bonding interactions, indicating the potential complexity and stability of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine's structure (Kumaradhas et al., 2008).
Chemical Reactions and Properties
Research on the functionalization and reaction pathways of s-indacene derivatives highlights the versatility of these compounds in chemical synthesis. For example, the selective route to 1,5-dihydropolyalkylated s-indacenes and their characterization provides insights into the reactivity and functional group compatibility of these frameworks (Dahrouch et al., 2001).
Scientific Research Applications
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Pharmaceutical Research
- Application : 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is used in the synthesis of pharmaceutical compounds . It’s a useful synthetic intermediate .
- Results or Outcomes : The outcomes would also depend on the specific pharmaceutical compound being synthesized. The compound could potentially be used in the treatment of various diseases .
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NLRP3 Inhibition
- Application : Compounds derived from 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine have been described as modulators of NLRP3 (Nucleotide-binding domain, Leucine-rich Repeat, Pyrin domain-containing 3), a protein involved in the inflammatory response .
- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) for their ability to inhibit NLRP3 .
- Results or Outcomes : Inhibition of NLRP3 can potentially be used in the treatment of various diseases, including metabolic diseases (e.g., type 2 diabetes or obesity), liver diseases (e.g., NAFLD or cirrhosis), lung diseases (e.g., asthma or CORD), central nervous system diseases (e.g., Alzheimer’s disease or multiple sclerosis), inflammatory or autoimmune diseases (e.g., rheumatoid arthritis or psoriasis), and cardiovascular diseases (e.g., atherosclerosis or stroke) .
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Synthetic Intermediate
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Preparation of NLRP3 Inhibitors
- Application : Compounds derived from 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine have been described as modulators of NLRP3 (Nucleotide-binding domain, Leucine-rich Repeat, Pyrin domain-containing 3), a protein involved in the inflammatory response .
- Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) for their ability to inhibit NLRP3 .
- Results or Outcomes : Inhibition of NLRP3 can potentially be used in the treatment of various diseases, including metabolic diseases (e.g., type 2 diabetes or obesity), liver diseases (e.g., NAFLD or cirrhosis), lung diseases (e.g., asthma or CORD), central nervous system diseases (e.g., Alzheimer’s disease or multiple sclerosis), inflammatory or autoimmune diseases (e.g., rheumatoid arthritis or psoriasis), and cardiovascular diseases (e.g., atherosclerosis or stroke) .
For example, it has been used in the preparation of NLRP3 inhibitors . These inhibitors can potentially be used in the treatment of various diseases, including metabolic diseases (e.g., type 2 diabetes or obesity), liver diseases (e.g., NAFLD or cirrhosis), lung diseases (e.g., asthma or CORD), central nervous system diseases (e.g., Alzheimer’s disease or multiple sclerosis), inflammatory or autoimmune diseases (e.g., rheumatoid arthritis or psoriasis), and cardiovascular diseases (e.g., atherosclerosis or stroke) .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCORPDIFAZDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460105 | |
Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | |
CAS RN |
63089-56-5 | |
Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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